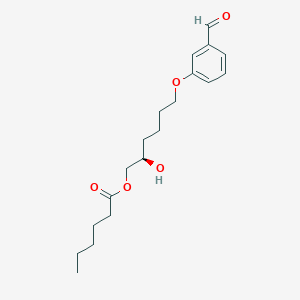
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate: is an organic compound characterized by its unique structure, which includes a formyl group attached to a phenoxy ring, a hydroxyhexyl chain, and a hexanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate, which is then subjected to formylation to introduce the formyl group. The hydroxyhexyl chain is then attached through a series of reactions, including esterification and hydroxylation. The final step involves the esterification of the hydroxyhexyl intermediate with hexanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (2R)-6-(3-Carboxyphenoxy)-2-hydroxyhexyl hexanoate.
Reduction: (2R)-6-(3-Hydroxyphenoxy)-2-hydroxyhexyl hexanoate.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine: The compound’s structural features suggest potential pharmacological applications. It is investigated for its ability to modulate biological targets, which could lead to the development of new therapeutic agents.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenoxy ring and hydroxyhexyl chain contribute to the compound’s binding affinity and specificity, allowing it to selectively interact with its targets.
Vergleich Mit ähnlichen Verbindungen
(2R)-6-(3-Hydroxyphenoxy)-2-hydroxyhexyl hexanoate: Similar structure but with a hydroxyl group instead of a formyl group.
(2R)-6-(3-Methoxyphenoxy)-2-hydroxyhexyl hexanoate: Contains a methoxy group on the phenoxy ring.
(2R)-6-(3-Nitrophenoxy)-2-hydroxyhexyl hexanoate: Features a nitro group on the phenoxy ring.
Uniqueness: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where selective modification of biological targets is desired.
Eigenschaften
CAS-Nummer |
918531-71-2 |
|---|---|
Molekularformel |
C19H28O5 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] hexanoate |
InChI |
InChI=1S/C19H28O5/c1-2-3-4-11-19(22)24-15-17(21)9-5-6-12-23-18-10-7-8-16(13-18)14-20/h7-8,10,13-14,17,21H,2-6,9,11-12,15H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
FSMLDRBOZFZXTK-QGZVFWFLSA-N |
Isomerische SMILES |
CCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
Kanonische SMILES |
CCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


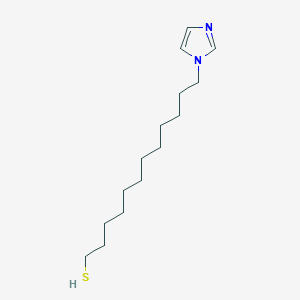
![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
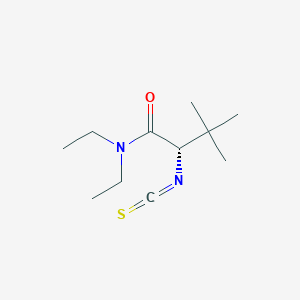

![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
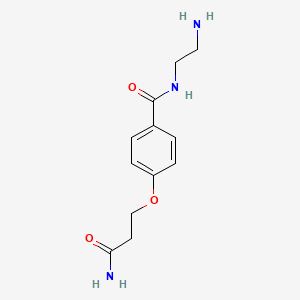

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)


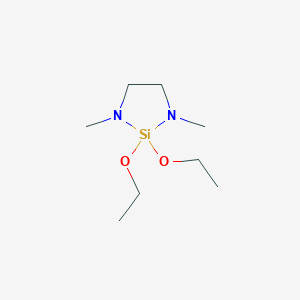
![4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine](/img/structure/B12614666.png)
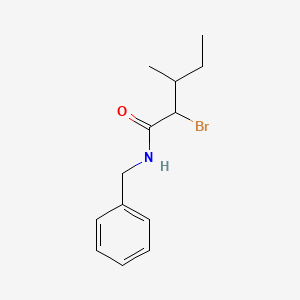
![Methyl 2-[(propan-2-yl)amino]heptanoate](/img/structure/B12614671.png)
